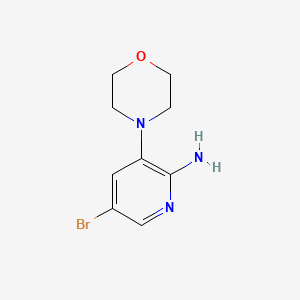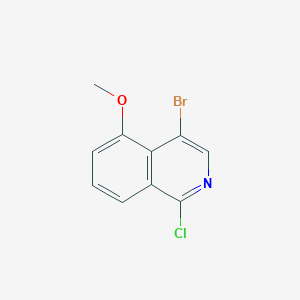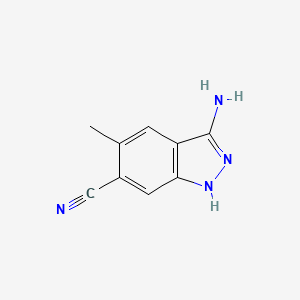
5-Bromo-3-morpholinopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-morpholinopyridin-2-amine: is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a morpholine ring at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3-morpholinopyridin-2-amine typically involves the following steps:
-
Bromination: The starting material, 3-morpholinopyridin-2-amine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination reactors and automated purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 5-Bromo-3-morpholinopyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides .
-
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds .
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide.
Suzuki-Miyaura Coupling: The reaction conditions involve the use of a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or toluene) under an inert atmosphere.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-3-morpholinopyridin-2-amine is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology:
Biochemical Research: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine:
Drug Discovery: It serves as a precursor in the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-morpholinopyridin-3-amine
- 5-Bromo-6-chloropyridin-2-amine
- 6-Bromo-1,8-naphthyridin-2-amine
- 3-bromo-2-(4-morpholino)pyridine
Comparison:
- Structural Differences: While these compounds share a bromine atom and a pyridine ring, they differ in the position of the bromine atom and the presence of additional substituents such as chlorine or different heterocyclic rings .
- Unique Properties: 5-Bromo-3-morpholinopyridin-2-amine is unique due to the presence of both a morpholine ring and an amine group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-3-morpholin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUXRAVQMIXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277437 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-85-5 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)









![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)


